molecular formula C4H9N5 B15225317 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole

1-(2-Hydrazinylethyl)-1H-1,2,3-triazole

Cat. No.: B15225317
M. Wt: 127.15 g/mol
InChI Key: VZDOIJUTTWZYAN-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and industrial processes . The compound 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole features a hydrazinyl ethyl substituent at the N-1 position of the triazole core.

Properties

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

2-(triazol-1-yl)ethylhydrazine

InChI

InChI=1S/C4H9N5/c5-6-1-3-9-4-2-7-8-9/h2,4,6H,1,3,5H2

InChI Key

VZDOIJUTTWZYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCNN

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3-triazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

1-(2-Hydrazinylethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site .

Comparison with Similar Compounds

Chloronaphthalenyl-Substituted Triazoles

  • 4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (S8000011) :
    • Exhibited the highest binding energy (-12.19 kcal/mol) against Cryptosporidium parvum IMPDH, a target for antiparasitic agents .
    • The chloronaphthalenyl group enhances hydrophobic interactions with enzyme pockets, a feature absent in the hydrazinyl derivative.

Fluorinated Benzyl Triazoles

  • 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (Compound 4) :
    • Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 96% yield .
    • Fluorinated groups improve metabolic stability and membrane permeability compared to the polar hydrazinyl group .

Bromophenyl-Substituted Triazoles

  • 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA): Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans .

CuAAC for Triazole Formation

  • The hydrazinyl ethyl group can be introduced via post-cycloaddition modifications of CuAAC products, similar to fluorinated triazoles in (yields: 76–96%) .
  • Example : 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was synthesized in a 3-step route involving iodomethane and Cu(I) catalysis .

Structural and Electronic Properties

Dihedral Angle Comparisons

  • 1-Aryl-1H-1,2,3-Triazoles : Dihedral angles between the triazole ring and aryl substituents range from 0.34° (planar) to 87.1° (orthogonal) .

Spectroscopic Features

  • 1-(1-Naphthyl)-5-phenyl-1H-1,2,3-triazole (NPTA) : Exhibited strong fluorescence due to extended π-conjugation .
  • The hydrazinyl group’s lone pairs could quench fluorescence but enhance coordination with metal ions.

Carboxylic Acid Derivatives

  • 1-(3-Carboxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid : Forms stable coordination complexes with Mn(II), Zn(II), and Cu(II) .
  • Hydrazinyl Ethyl Group : Likely acts as a bidentate ligand via NH₂ and triazole N-atoms, enabling applications in catalysis or metallodrugs.

Amino Acid Conjugates

  • 2-Amino-3-[1-(1-carboxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]propionic Acid: Designed for radiopharmaceutical labeling .
  • The hydrazinyl group’s nucleophilicity could facilitate bioconjugation, similar to azide-alkyne "click" chemistry .

Data Tables

Table 1: Key Properties of Selected 1H-1,2,3-Triazole Derivatives

Compound Substituent(s) Bioactivity/Property Binding Energy/Yield Reference
S8000011 4-Chloronaphthalenyloxy IMPDH inhibition -12.19 kcal/mol
BPTA 4-Bromophenyl Antimicrobial N/A
Compound 4 (Fluorinated) Trifluoromethylbenzyl Metabolic stability 96% yield
NPTA 1-Naphthyl, 5-phenyl Fluorescent probe N/A
1-(3-Carboxyphenyl)-5-methyl-triazole Carboxylic acid Metal coordination N/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole with high purity?

  • Answer: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is a robust method for synthesizing triazole derivatives, offering high regioselectivity (1,4-disubstituted products) and quantitative yields under mild conditions . Post-synthesis, chromatographic purification (e.g., gradient elution with CH₂Cl₂/MeOH) ensures high purity, as demonstrated in analogous triazole syntheses with yields exceeding 60% . Structural validation via ¹H/¹³C NMR and HRMS is critical to confirm integrity .

Q. What analytical techniques are essential for confirming the structural integrity of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole?

  • Answer: Multimodal characterization is recommended:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positioning and hydrazinyl group integration .
  • Mass Spectrometry (HRMS): Validates molecular formula and purity .
  • HPLC: Assesses purity (>95% threshold for bioactive studies) .
  • FT-IR: Confirms functional groups (e.g., N-H stretches from hydrazinyl) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of 1-(2-Hydrazinylethyl)-1H-1,2,3-triazole derivatives?

  • Answer: Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts regioselectivity in functionalization reactions . Molecular dynamics simulations model solvation effects and stability under physiological conditions, guiding derivatization for drug design .

Q. What strategies address low yields in triazole functionalization reactions (e.g., alkylation or arylation)?

  • Answer: Key optimizations include:

  • Catalyst Selection: Cu(I) or Ru-based catalysts improve cross-coupling efficiency .
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics for arylations .
  • Temperature Control: Low temperatures (−78°C) prevent side reactions during lithiation .
  • Byproduct Mitigation: Solid-phase synthesis reduces impurities in peptide-triazole hybrids .

Q. How can structure-activity relationship (SAR) studies be designed for triazole-based antimicrobial agents?

  • Answer: SAR frameworks involve:

  • Core Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -F) to enhance microbial membrane penetration, as seen in metronidazole-triazole hybrids .
  • Side-Chain Diversity: Varying aryl/thiazole substituents to optimize binding to microbial targets (e.g., enoyl-ACP reductase) .
  • Bioisosteric Replacement: Substituting hydrazinyl groups with carboxamides to improve pharmacokinetics .

Q. How should researchers resolve discrepancies in bioactivity data across studies of triazole derivatives?

  • Answer: Contradictions often arise from:

  • Assay Variability: Standardize MIC testing protocols (e.g., broth microdilution vs. agar diffusion) .
  • Purity Thresholds: Re-evaluate compound purity via HPLC; impurities >5% skew bioactivity .
  • In Silico Validation: Molecular docking (e.g., AutoDock Vina) identifies false positives by simulating target binding .

Methodological Tables

Table 1. Key Synthetic Conditions for Triazole Derivatives

Reaction TypeOptimal ConditionsYield (%)Reference
CuAAC CycloadditionCu(I) catalyst, H₂O/t-BuOH, rt>95
Chromatographic PurificationCH₂Cl₂/MeOH (5:1 gradient)60–76
AlkylationAlkyl halides, DMF, 60°C70–85

Table 2. Computational Parameters for DFT Analysis

PropertyBasis SetApplicationReference
HOMO-LUMO Gap6-311G+(d,p)Reactivity prediction
Solvation EnergySMD (Water)Stability in aqueous media

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